[Ser140]-PLP(139-151) is a modified peptide derived from the myelin proteolipid protein, specifically from amino acid residues 139 to 151. This compound is significant in immunological studies, particularly in the context of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. The peptide sequence is HSLGKWLGHPDKF, with the modification at position 140 where serine replaces cysteine to enhance stability without altering its antigenic properties. This peptide is utilized primarily to generate encephalitogenic T cells for research into autoimmune responses and potential therapeutic interventions.
The peptide is synthesized from myelin proteolipid protein, a major component of the central nervous system myelin. It has been extensively studied in various animal models, particularly in SJL/J mice, which are genetically predisposed to develop EAE upon immunization with this peptide. The source of the peptide can be traced back to studies on myelin proteins and their role in demyelinating diseases.
[Ser140]-PLP(139-151) falls under the classification of synthetic peptides used in immunology and neurobiology. It is categorized as an encephalitogenic peptide due to its ability to induce EAE when administered to susceptible mouse strains. Its primary classification involves:
The synthesis of [Ser140]-PLP(139-151) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. The process includes:
The molecular structure of [Ser140]-PLP(139-151) consists of a linear chain of amino acids with specific side chains that contribute to its biological activity. The serine substitution at position 140 enhances its stability against oxidation, which is crucial for maintaining its functionality in biological assays.
The structural data indicates that the peptide adopts a specific conformation conducive to binding with major histocompatibility complex molecules, facilitating T cell recognition and activation.
[Ser140]-PLP(139-151) primarily engages in biochemical interactions that lead to T cell activation and proliferation. Upon administration, it elicits a robust immune response characterized by:
In vitro studies demonstrate that splenocytes from immunized mice produce specific cytokines upon restimulation with [Ser140]-PLP(139-151), confirming its role as an effective immunogen.
The mechanism of action for [Ser140]-PLP(139-151) involves several steps:
Studies indicate that T cells activated by [Ser140]-PLP(139-151) are capable of transferring EAE when adoptively transferred into naive mice, underscoring the peptide's potent encephalitogenic properties.
[Ser140]-PLP(139-151) has several scientific applications:
Myelin proteolipid protein constitutes approximately 50% of total myelin protein content in the central nervous system, serving as a transmembrane anchor critical for compact myelin sheath assembly [2] [10]. This highly hydrophobic protein spans the myelin bilayer four times, with extracellular loops facilitating oligodendrocyte membrane fusion during myelination [2]. The 139-151 region (sequence: His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe) resides within the second extracellular loop, rendering it accessible for immune recognition [6] [8]. This topological exposure assumes pathological significance when considering epitope accessibility to autoreactive T cells in demyelinating conditions [2].
The cysteine residue at position 140 in native proteolipid protein participates in palmitoylation, a post-translational modification crucial for proteolipid protein's membrane integration and stability [3]. However, [Ser140]-PLP(139-151) substitutes this cysteine with serine, eliminating the palmitoylation site while maintaining the epitope's encephalitogenic potential [8] [9]. This strategic substitution enhances aqueous solubility from <0.1 mg/mL in native sequences to >2 mg/mL in water, facilitating experimental handling without compromising antigenic properties [6] [9]. The molecular weight of 1521.72 g/mol (chemical formula: C~72~H~104~N~20~O~17~) remains nearly identical to the native peptide, preserving its structural fidelity [8] [9].
Table 1: Key Biochemical Properties of Myelin Proteins Relevant to Autoimmune Demyelination
Protein | Abundance in CNS Myelin (%) | Molecular Characteristics | Encephalitogenic Peptides |
---|---|---|---|
Proteolipid Protein | 50% | Hydrophobic transmembrane protein; 276 amino acids | PLP(139-151), PLP(178-191) |
Myelin Basic Protein | 30% | Water-soluble cytoplasmic protein; multiple isoforms | MBP(84-97), MBP(85-99) |
Myelin Oligodendrocyte Glycoprotein | <1% | Immunoglobulin superfamily member; extracellular domain | MOG(35-55), MOG(92-106) |
Experimental autoimmune encephalomyelitis induction studies demonstrate that proteolipid protein peptide 139-151 functions as a dominant encephalitogenic epitope, triggering CD4+ T cell-mediated demyelination in susceptible strains [1] [4]. Immunization with [Ser140]-PLP(139-151) in complete Freund's adjuvant consistently induces relapsing-remitting experimental autoimmune encephalomyelitis in female SJL/J mice (H-2^s^ haplotype), with disease incidence exceeding 90% and relapse rates of 50-80% [4] [7]. The serine substitution maintains equivalent pathogenic potential to native peptide while improving experimental reproducibility by eliminating solubility variability between batches [4] [9].
Mechanistic studies reveal that T helper 17 cells activated by [Ser140]-PLP(139-151) initiate blood-brain barrier disruption through interleukin-17-mediated endothelial activation [1]. This permits CNS infiltration of myelin-specific T cells and subsequent generation of high-affinity anti-proteolipid protein immunoglobulin G antibodies, which directly contribute to demyelination and axonal damage [1]. Crucially, resistant mouse strains (e.g., BALB/c, H-2^d^) immunized identically fail to develop experimental autoimmune encephalomyelitis or produce high-affinity antibodies, highlighting the essential role of major histocompatibility complex-T cell receptor interactions in disease susceptibility [1].
Table 2: Experimental Autoimmune Encephalomyelitis Parameters Induced by [Ser140]-PLP(139-151) in SJL Mice
Disease Parameter | Without Pertussis Toxin (Hooke Kit EK-0120) | With Pertussis Toxin (Hooke Kit EK-2120) | Native PLP(139-151) (Hooke Kit EK-0230) |
---|---|---|---|
Mean Day of Onset | 11-15 days | 9-14 days | 10-14 days |
First Wave Severity (Clinical Score) | Moderate (++: 2.7-3.3) | Severe (+++: 3.2-3.5) | Very Severe (++++: >3.5) |
Relapse Incidence | 50-80% | 20-50% | 50-80% |
Histopathological Features | Multifocal CNS inflammation; demyelination | Enhanced initial inflammation; reduced relapses | Severe inflammation; extensive demyelination |
Epitope spreading studies demonstrate that initial immune responses against [Ser140]-PLP(139-151) can trigger secondary reactivity against endogenous proteolipid protein epitopes (e.g., PLP(178-191)) and other myelin antigens during experimental autoimmune encephalomyelitis progression [5] [10]. This phenomenon mirrors the antigenic spreading observed in multiple sclerosis patients, where longitudinal analyses reveal evolving antibody specificities against multiple myelin epitopes [10]. T cell receptor engagement studies confirm that residues 144 (tryptophan) and 147 (histidine) form essential contacts with the T cell receptor during trimolecular complex formation with major histocompatibility complex class II molecules [9], explaining the conserved encephalitogenicity despite the cysteine-to-serine substitution at position 140.
Recombinant proteolipid protein tolerance experiments demonstrate that intravenous administration of soluble delta PLP4 prior to [Ser140]-PLP(139-151) immunization significantly reduces experimental autoimmune encephalomyelitis incidence by inhibiting T cell proliferative responses to the 139-151 epitope [5]. This immune tolerance approach diminishes central nervous system inflammatory infiltration and demyelination, supporting the critical role of this epitope in disease pathogenesis and its potential as a therapeutic target [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1